3-Fluoro-2-(methylthio)aniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of starting materials that are subjected to various chemical reactions to introduce different functional groups. For instance, 2-(methylthio)aniline, a compound similar to 3-Fluoro-2-(methylthio)aniline, is synthesized by reacting o-aminothiophenol with methyl iodide . This suggests that the synthesis of 3-Fluoro-2-(methylthio)aniline could potentially be achieved through a similar route, with the introduction of a fluorine atom at the appropriate position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Fluoro-2-(methylthio)aniline has been studied using techniques such as single crystal X-ray diffraction, which reveals the geometry around the central atom and the mode of ligand coordination . These studies are crucial for understanding how the molecular structure affects the properties and reactivity of the compound.
Chemical Reactions Analysis
Compounds containing the aniline group are known to participate in various chemical reactions. For example, a complex of 2-(methylthio)aniline with palladium(II) has been shown to be an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water . This indicates that 3-Fluoro-2-(methylthio)aniline could also be involved in similar catalytic processes or other chemical reactions that utilize the aniline moiety or the methylthio group.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by the substituents attached to the aromatic ring. The vibrational analysis of related compounds, such as 4-fluoro-3-(trifluoromethyl)aniline, provides insights into the effects of electron-donating and electron-withdrawing groups on the structure and properties of the molecule . Theoretical computations, including density functional theory (DFT), can predict properties like the HOMO-LUMO energy gap and molecular electrostatic potential (MEP), which are relevant to the reactivity and stability of the compound . These analyses are essential for understanding how the physical and chemical properties of 3-Fluoro-2-(methylthio)aniline might be characterized and predicted.
Scientific Research Applications
Catalysis in Suzuki-Miyaura C-C Coupling
3-Fluoro-2-(methylthio)aniline derivatives are used in catalytic processes. For instance, 2-(methylthio)aniline, a related compound, was combined with palladium(II) to catalyze Suzuki-Miyaura C-C coupling reactions in water, demonstrating high efficiency and thermal stability (Rao et al., 2014).
Synthesis of 3-Fluoro-2-quinolones
Research shows that compounds like N-(Fluoro-3-methoxyacryloyl)anilines, which are closely related to 3-fluoro-2-(methylthio)aniline, can be synthesized through the reaction of lithium anilides and methyl 2-fluoro-3-methoxy-2-propenoate. This process leads to the formation of 3-fluoro-2-quinolones, indicating a potential pathway for synthesizing related compounds (Mävers & Schlosser, 1996).
Antimicrobial Activity
A study demonstrated the synthesis and antimicrobial activity of Schiff’s base, azetidinones, and thiazolidinones derivatives using substituted anilines. This suggests that derivatives of 3-Fluoro-2-(methylthio)aniline may have potential antimicrobial applications (Mistry et al., 2016).
Modification of N-Methylated Amino Acids and Peptides
2-(Methylthio)aniline directed C(sp3)-H functionalizations are effective for selectively modifying N-methylated amino acids. This process involves monoarylations in high yields and can be utilized for introducing functionalized side chains onto dipeptides. This indicates that 3-Fluoro-2-(methylthio)aniline could be relevant in similar bioorganic chemistry applications (Kinsinger & Kazmaier, 2019).
Theoretical Structural Analysis
Theoretical studies have been conducted on aniline derivatives to predict structural and spectroscopic properties. For example, research on 3-chloro-4-fluoro-aniline, a compound similar to 3-fluoro-2-(methylthio)aniline, provides insights into pharmaceutical applications and computational strategies for analyzing aniline molecules (Aziz et al., 2018).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
While the specific future directions for 3-Fluoro-2-(methylthio)aniline are not mentioned in the search results, it’s worth noting that many novel applications of trifluoromethylpyridine (TFMP), a related compound, are expected to be discovered in the future . This suggests potential future research directions for 3-Fluoro-2-(methylthio)aniline as well.
properties
IUPAC Name |
3-fluoro-2-methylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGIPUGVPPOENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448717 | |
Record name | 3-fluoro-2-(methylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(methylthio)aniline | |
CAS RN |
305811-07-8 | |
Record name | 3-fluoro-2-(methylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-2-(methylsulfanyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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